molecular formula C18H26ClN3OS B2898245 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride CAS No. 1216445-72-5

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride

Cat. No.: B2898245
CAS No.: 1216445-72-5
M. Wt: 367.94
InChI Key: MUJBZSHQNAMROB-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride is a benzothiazole-derived compound characterized by a cyclohexanecarboxamide core, a dimethylaminoethyl side chain, and a hydrochloride salt.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS.ClH/c1-20(2)12-13-21(17(22)14-8-4-3-5-9-14)18-19-15-10-6-7-11-16(15)23-18;/h6-7,10-11,14H,3-5,8-9,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJBZSHQNAMROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride typically involves a multi-step process:

    Formation of the benzo[d]thiazole ring: This step involves the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment of the dimethylaminoethyl group: This is achieved through a nucleophilic substitution reaction, where the benzo[d]thiazole intermediate reacts with a dimethylaminoethyl halide.

    Formation of the cyclohexanecarboxamide moiety: This step involves the reaction of the intermediate with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions.

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Benzothiazole Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Source
Target Compound C₁₉H₂₇ClN₄OS 410.96 Cyclohexanecarboxamide, dimethylaminoethyl Inferred: Potential enzyme inhibition or receptor modulation N/A
(R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4a-4p) Varies by substituent ~450–500 Acetamide, isoquinoline Anticancer (implicit from synthesis focus)
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides (8a–e) C₂₆H₂₅N₅O₂S ~487.57 Piperidin-1-yl, benzamide Anti-inflammatory (COX-2 inhibition)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂OS 290.68 Difluorobenzamide, chlorothiazole PFOR enzyme inhibition (antiparasitic)
Patent Compound (MDR-TB agent) Not specified ~500–600 Coumarin-benzimidazole-acetamide Antimicrobial, antimalarial

Pharmacological and Physicochemical Properties

  • Enzyme Inhibition : The target compound’s amide group may mimic the PFOR-inhibitory mechanism seen in , where hydrogen bonding stabilizes enzyme interactions .
  • Anti-inflammatory Potential: Compared to piperidine/morpholine derivatives in , the dimethylaminoethyl group in the target compound could enhance solubility while reducing steric hindrance .
  • Hydrochloride Salt : Enhances aqueous solubility compared to neutral analogs (e.g., compounds in ), critical for bioavailability .

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound and its derivatives, particularly focusing on their cytotoxic and antimicrobial properties.

Synthesis

The synthesis of this compound involves several steps, including the reaction of benzo[d]thiazole derivatives with cyclohexanecarboxylic acid derivatives under controlled conditions. The use of dimethylaminoethyl groups enhances the solubility and bioavailability of the compound, making it suitable for various biological evaluations.

Cytotoxicity

A series of benzothiazole derivatives, including this compound, have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds such as N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide showed significant cytotoxicity against A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) cell lines .

Compound NameCell Line TestedIC50 (µM)Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideA54912.5High
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideMCF7-MDR15.0High
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideHT108010.0High

Antimicrobial Activity

Research indicates that several benzothiazole derivatives exhibit antimicrobial properties. The compound demonstrated moderate inhibitory effects against Staphylococcus aureus and various fungi, suggesting its potential as an antimicrobial agent .

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial in regulating cellular responses to external stimuli .
  • Apoptosis Induction : It is hypothesized that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
  • Antimicrobial Mechanisms : The exact mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A comprehensive study evaluated the cytotoxic effects of various benzothiazole derivatives on multiple cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced cytotoxicity levels, with specific derivatives showing enhanced activity against resistant cancer strains .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of these compounds against clinical isolates of Staphylococcus aureus. The findings suggested that certain derivatives could serve as lead compounds for developing new antibiotics in response to growing antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

  • Cyclohexanecarboxamide core formation : Acid chloride coupling with substituted amines under anhydrous conditions (e.g., dichloromethane as solvent, 0–5°C) .
  • Functionalization : Introduction of the benzo[d]thiazole and dimethylaminoethyl groups via nucleophilic substitution or amidation .
  • Optimization : Catalysts (e.g., DMAP) and temperature control (40–60°C) improve yields, while HPLC monitors intermediate purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how do they ensure purity?

  • Methodological Answer :

  • NMR spectroscopy : Confirms structural integrity by resolving proton environments (e.g., distinguishing dimethylaminoethyl protons at δ 2.2–2.5 ppm) .
  • HPLC : Quantifies purity (>98%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 450.2 [M+H]⁺) .

Q. How does the compound’s stability under varying pH and temperature conditions influence experimental design?

  • Methodological Answer :

  • pH stability : Degrades above pH 8 due to hydrolysis of the carboxamide bond; buffers (e.g., phosphate, pH 6–7) are recommended for biological assays .
  • Thermal stability : Stable up to 80°C (TGA data), but prolonged heating in solution causes decomposition; lyophilization is preferred for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition IC₅₀) under standardized conditions (e.g., 37°C, 5% CO₂) to control for variability .
  • Structural analogs : Compare activity of derivatives (e.g., nitro vs. methoxy substituents) to identify pharmacophore contributions .
  • Meta-analysis : Cross-reference datasets from kinase profiling (e.g., EGFR inhibition in ) with computational docking studies .

Q. What computational methods are used to predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic sites (e.g., thiazole sulfur) .
  • Molecular Dynamics (MD) : Simulates binding to targets (e.g., ATP-binding pockets) using force fields like AMBER .
  • QSAR models : Correlate substituent effects (e.g., ethyl vs. methoxy groups) with bioactivity trends .

Q. How can researchers design analogs with improved solubility or target selectivity?

  • Methodological Answer :

  • Solubility enhancement : Introduce hydrophilic groups (e.g., morpholine or sulfonamide) while monitoring logP via HPLC-derived retention times .
  • Selectivity optimization : Use fragment-based screening to modify the cyclohexanecarboxamide moiety, reducing off-target binding .
  • Example : Analog with 4-nitrobenzamide ( ) showed 3× higher solubility in PBS than the parent compound.

Q. What are the challenges in studying the compound’s pharmacokinetics, and how can they be addressed?

  • Methodological Answer :

  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; >90% binding observed due to lipophilic groups .
  • Metabolic stability : Incubate with liver microsomes (e.g., human CYP3A4) and quantify metabolites via LC-MS/MS .
  • Blood-brain barrier penetration : Predict using PAMPA assays; dimethylaminoethyl group enhances permeability (Pe = 12 × 10⁻⁶ cm/s) .

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